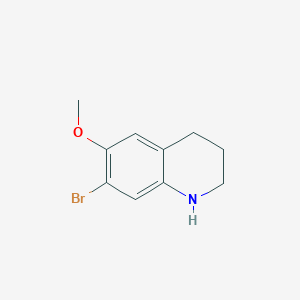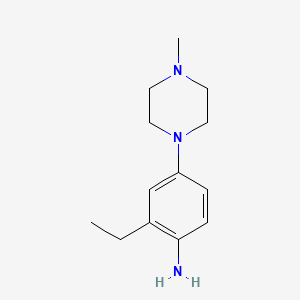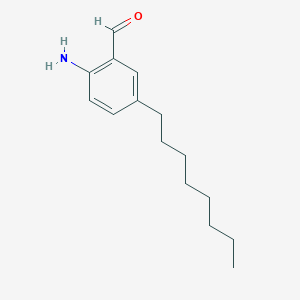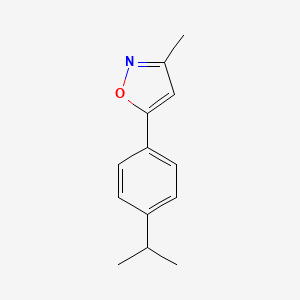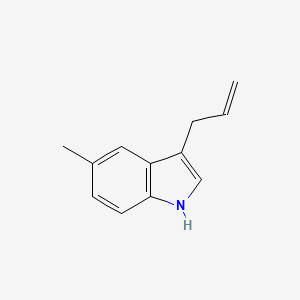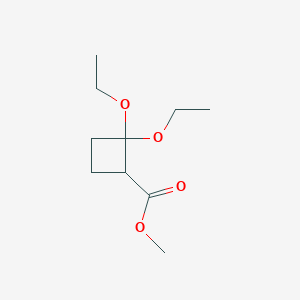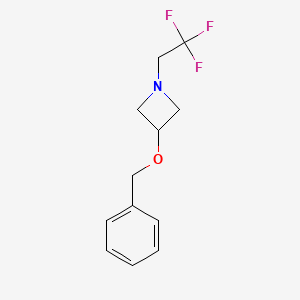
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine is a compound that features a trifluoroethyl group attached to an azetidine ring, with a benzyloxy substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is through trifluoroethylation reactions, which can be achieved using various reagents and catalysts . For example, the trifluoroethylation of azetidine can be carried out using trifluoroethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the azetidine ring can produce the corresponding amine .
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the azetidine ring can modulate its overall pharmacokinetic properties . The benzyloxy group can also contribute to the compound’s lipophilicity and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,2,2-Trifluoroethyl)azetidine: Lacks the benzyloxy group, which may result in different chemical and biological properties.
3-(Benzyloxy)azetidine: Does not contain the trifluoroethyl group, which can affect its reactivity and applications.
Uniqueness
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine is unique due to the presence of both the trifluoroethyl and benzyloxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H14F3NO |
|---|---|
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
3-phenylmethoxy-1-(2,2,2-trifluoroethyl)azetidine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-16-6-11(7-16)17-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI-Schlüssel |
ANPYNYQKHNOSCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1CC(F)(F)F)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)


![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)
![2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)
